3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the compound’s specific structural features, which allow it to bind to the active site of CDK2, preventing the kinase from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This indicates that the compound could potentially be effective in the treatment of certain types of cancer.
Future Directions
Biochemical Analysis
Biochemical Properties
The 3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine interacts with various enzymes, proteins, and other biomolecules. It has been found to have antiproliferative effects on lung adenocarcinoma cell lines . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF 3 group could be important for efficiency .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It has been found to have cytotoxic effects on the A549 cell line . The cytotoxic effects of these derivatives in the A549 cell line were investigated. The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. After continuous excitation at 365 nm with a xenon lamp (4.0 mW) at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength .
Metabolic Pathways
It is known that pyrazole derivatives manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable amine. The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in methanol . The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its anticancer properties.
Uniqueness
3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)15(2)19(24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCYEUAXUCWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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